

methods for reducing false positives in NOTAMbased hazard detection

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	NOTAM				
Cat. No.:	B6291764	Get Quote			

Technical Support Center: NOTAM-Based Hazard Detection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and scientists in reducing false positives in Notice to Airmen (NOTAM)-based hazard detection systems.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of false positives in **NOTAM**-based hazard detection?

False positives in **NOTAM** hazard detection stem from several issues. The sheer volume of **NOTAM**s, which increases by about 100,000 annually according to EUROCONTROL, creates significant information overload.[1][2] Many of these notices may not be relevant to a specific flight, leading to a low signal-to-noise ratio.[3] Additionally, issues with data quality, such as inconsistent reporting formats and human errors in data entry, can make it difficult for automated systems to accurately interpret the information.[4] A significant percentage of **NOTAM**s also use ambiguous Q-codes like "XX" or "XXXXX," which are used when the operator is unsure of the correct code, further complicating automated processing.[1]

Q2: What are the leading methods for reducing false positives in NOTAM analysis?

Troubleshooting & Optimization

The most effective methods leverage Artificial Intelligence (AI), particularly Machine Learning (ML) and Natural Language Processing (NLP), to filter and classify **NOTAM**s.[3][5] These techniques can automatically categorize **NOTAM**s, identify irrelevant information, and even summarize key details in plain language.[6]

Common approaches include:

- Automated Classification: Using ML models to classify NOTAMs as "relevant" or "irrelevant" ("keep" or "remove") for a specific flight context.[5]
- Smart and Semantic Filtering: Applying rule-based and AI-powered filters based on location (airports, Flight Information Regions), time, and specific categories like aerodrome operations or airspace restrictions.[1][7][8]
- Advanced NLP Models: Employing sophisticated models like transformers (e.g., BERT) to understand the context and nuances of the NOTAM text, leading to highly accurate classification.

Q3: How effective are Machine Learning models at classifying **NOTAMs**?

Machine Learning models have demonstrated high effectiveness in **NOTAM** classification. For instance, transformer-based architectures like BERT have achieved classification accuracy of over 99%.[9] Simpler models, such as a Support Vector Machine (SVM) using TF-IDF for text representation, have been shown to categorize **NOTAM**s with 76% accuracy.[5] Large Language Models (LLMs) have also been used to tag and summarize **NOTAM**s with reliability reported to be greater than 98%.[6]

Q4: What are the key performance metrics for evaluating a NOTAM filtering system?

When evaluating a **NOTAM** filtering system, it's crucial to look beyond simple accuracy. Key metrics include:

- Precision: Measures the proportion of true positive detections among all positive predictions.

 High precision is critical for reducing false positives.[10]
- Recall: Measures the model's ability to identify all actual positive instances. A high recall
 minimizes false negatives (i.e., missing a real hazard).[10]

- F1-Score: The harmonic mean of precision and recall, providing a balanced measure, especially on datasets where one class is much more frequent than the other.[5][9]
- ROC (Receiver Operating Characteristic) Curve: This helps visualize the trade-off between the true positive rate and the false positive rate at various threshold settings.[5]

Q5: Why is model explainability important for **NOTAM** classification?

While standard machine learning algorithms can accurately predict a **NOTAM**'s category, they often lack explainability, functioning as "black boxes".[11] For safety-critical applications in aviation, it is essential that users, such as pilots and airport authorities, trust the system's output. Explainable AI (XAI) methods, such as those that generate boolean decision rules, provide clear reasons for a classification, which increases user confidence and trust in the technology.[11]

Troubleshooting Guides

Issue: My model has high accuracy but still generates too many false positives.

This is a common issue, particularly in imbalanced datasets where non-hazardous **NOTAM**s far outnumber hazardous ones. A high accuracy score can be misleading if the model simply defaults to the majority class.[9]

Troubleshooting Steps:

- Shift Focus from Accuracy to Precision: Prioritize optimizing for precision, which directly measures the rate of false positives.[10]
- Adjust the Decision Threshold: Most classifiers use a default decision threshold of 0.5. By increasing this threshold, you can make the model more "skeptical" before classifying a NOTAM as a hazard, thereby reducing false positives. Note that this may increase false negatives (reduce recall).[10]
- Implement Cost-Sensitive Learning: Assign a higher misclassification cost to false positives during model training. This forces the model to learn features that more strongly distinguish true hazards from non-hazards.[10]

Use Regularization Techniques: Apply L1 or L2 regularization to prevent model overfitting,
 which is a common cause of high false positive rates.[10]

Issue: The NLP model is underperforming on the raw NOTAM text.

NOTAM text is often filled with jargon, abbreviations, and inconsistent formatting, which can challenge NLP models.

Troubleshooting Steps:

- Implement a Robust Preprocessing Pipeline: Before feeding data to your model, standardize the text. This includes steps like converting to lowercase, removing punctuation, expanding contractions and abbreviations, and removing custom stop words.
- Use Advanced Text Representation: Move beyond simple methods like TF-IDF. Use advanced transformer-based models like BERT, which are pre-trained on vast amounts of text and can capture the deep semantic context of NOTAM messages.[9]
- Apply Data Augmentation: If you have limited training data, use techniques to expand your dataset. This can include back-translation (translating text to another language and back again) or using an LLM to paraphrase existing NOTAMs, creating new training examples.[12]

Data and Protocols

Data Summary: Performance of ML Models in NOTAM Classification

The table below summarizes the performance of different machine learning models as reported in various studies.

Model/Archi tecture	Accuracy	Precision	Recall	F1-Score	Source(s)
Support Vector Machine (SVM)	76%	1	1	1	[5]
BERT (Transformer- based)	>99%	-	-	✓	[9]
Large Language Model (LLM)	>98%	-	-	-	[6]
Note: "/" indicates the metric was used in the study, but a specific value was not provided in the abstract.					

Experimental Protocol: Building a Baseline NOTAM Classifier

This protocol outlines the steps to create and evaluate an SVM-based classifier for identifying relevant **NOTAM**s.

Objective: To classify **NOTAM**s as "keep" (relevant) or "remove" (irrelevant).

Methodology:

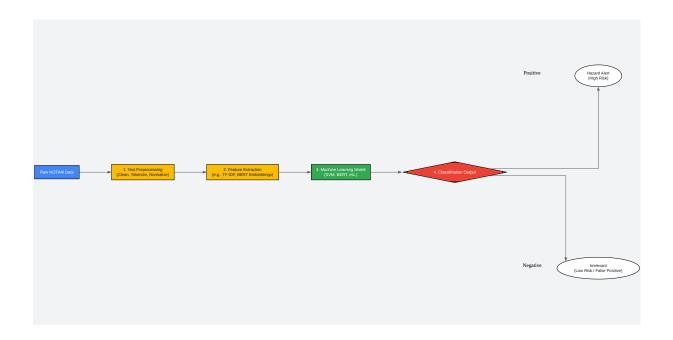
• Data Collection & Preprocessing:

- Gather a comprehensive dataset of NOTAM texts from aviation databases.
- Clean the text data: convert to lowercase, remove punctuation and special characters, and tokenize the text.
- Perform stop-word removal to eliminate common, non-informative words.
- Apply stemming or lemmatization to reduce words to their root form.

• Feature Extraction:

Convert the preprocessed text into numerical vectors using the Term Frequency-Inverse
Document Frequency (TF-IDF) method. This technique weighs words based on their
importance in a document relative to the entire corpus.[5]

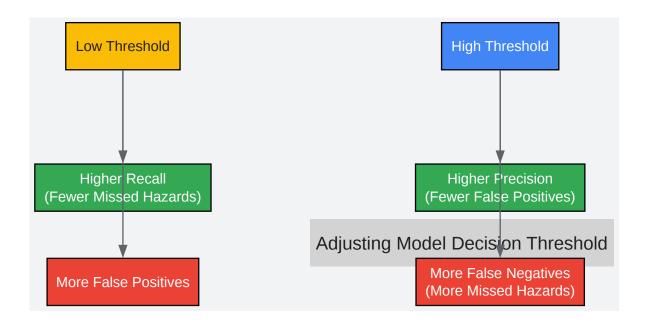
Model Training:


- Split the dataset into training and testing sets (e.g., 80% training, 20% testing).
- Train a Support Vector Machine (SVM) classifier on the training data. The SVM will learn a
 hyperplane that best separates the "keep" and "remove" classes in the high-dimensional
 feature space.

Evaluation:

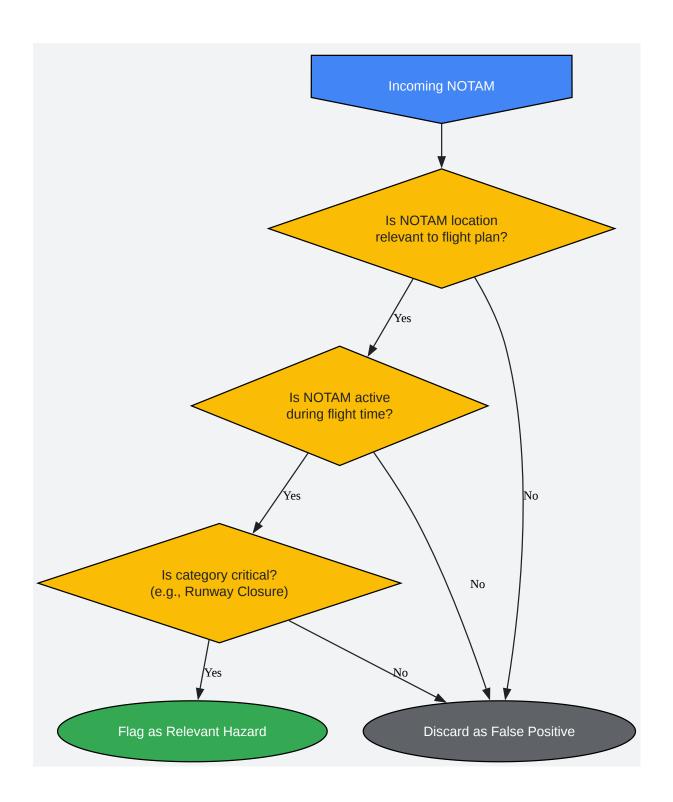
- Assess the trained model's performance on the unseen test dataset.
- Calculate standard evaluation metrics: Accuracy, Precision, Recall, and F1-Score.
- Generate a ROC curve to analyze the trade-off between true and false positive rates.[5]

Visualizations



Click to download full resolution via product page

Caption: High-level workflow for processing and classifying **NOTAM**s using machine learning.



Click to download full resolution via product page

Caption: The trade-off between precision and recall when adjusting model thresholds.

Click to download full resolution via product page

Caption: Logical flow for a multi-stage, rule-based **NOTAM** filtering system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Al to automate the classification of NOTAMs Jean Coupon [jeancoupon.com]
- 4. aviationsafetyblog.asms-pro.com [aviationsafetyblog.asms-pro.com]
- 5. repository.rit.edu [repository.rit.edu]
- 6. We did it !! NOTAMs solved, by 300 people | Fixing Notams [fixingnotams.org]
- 7. notamify.com [notamify.com]
- 8. What is a notam management system? | Bytron Aviation Systems [bytron.aero]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Methods to Minimize False Negatives and False Positives in Binary Classification -GeeksforGeeks [geeksforgeeks.org]
- 11. arxiv.org [arxiv.org]
- 12. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [methods for reducing false positives in NOTAM-based hazard detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6291764#methods-for-reducing-false-positives-in-notam-based-hazard-detection]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com